An In-depth Technical Guide to Bis(2-ethoxyethyl) phthalate-3,4,5,6-D4
An In-depth Technical Guide to Bis(2-ethoxyethyl) phthalate-3,4,5,6-D4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-ethoxyethyl) phthalate-3,4,5,6-D4 is a deuterated form of Bis(2-ethoxyethyl) phthalate (B1215562), a member of the phthalate ester class of compounds. The primary and critical application of this isotopically labeled compound is as an internal standard in analytical chemistry, particularly for isotope dilution mass spectrometry (IDMS). Its use allows for precise and accurate quantification of the non-deuterated analog, Bis(2-ethoxyethyl) phthalate, in various matrices. This is crucial for environmental monitoring, food safety analysis, and toxicological studies, given the ubiquitous nature and potential endocrine-disrupting properties of phthalates. The four deuterium (B1214612) atoms on the benzene (B151609) ring provide a distinct mass shift, enabling its differentiation from the native compound in mass spectrometric analyses without significantly altering its chemical and physical behavior during sample preparation and analysis.
Chemical and Physical Properties
The chemical and physical properties of Bis(2-ethoxyethyl) phthalate-3,4,5,6-D4 are summarized in the tables below. It is important to note that while some physical properties are not extensively documented for the deuterated analog, they are expected to be very similar to the non-deuterated compound.
Chemical Identification
| Property | Value |
| IUPAC Name | bis(2-ethoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate[1] |
| Synonyms | Phthalic acid, bis-2-ethoxyethyl ester D4, Diethoxyethyl Phthalate-D4[1] |
| CAS Number | 1398066-12-0[1] |
| Unlabelled CAS | 605-54-9 |
| Molecular Formula | C16H18D4O6 |
| Molecular Weight | 314.37 g/mol [1] |
| Canonical SMILES | CCOCCOCCOC(=O)C1=C(C(=C(C(=C1[2H])[2H])[2H])C(=O)OCCOCC)[2H] |
| InChI | InChI=1S/C16H22O6/c1-3-19-9-11-21-15(17)13-7-5-6-8-14(13)16(18)22-12-10-20-4-2/h5-8H,3-4,9-12H2,1-2H3/i5D,6D,7D,8D[1] |
Physical and Chemical Properties
| Property | Value |
| Appearance | Not specified, likely a colorless to pale yellow liquid |
| Isotopic Enrichment | ≥98 atom % D |
| Storage Temperature | Room temperature |
| Solubility | Soluble in organic solvents such as hexane (B92381) and acetonitrile. |
| Stability | Stable under recommended storage conditions. |
Synthesis
A general and efficient synthetic route for producing deuterium-labeled phthalate esters with high isotopic enrichment involves starting with a readily available deuterated precursor.[2] While the specific synthesis of Bis(2-ethoxyethyl) phthalate-3,4,5,6-D4 is not detailed in readily available literature, a plausible pathway can be inferred from general methods for synthesizing deuterated aromatic compounds and phthalate esters.
A common strategy involves the deuteration of the aromatic ring of a suitable precursor, followed by the esterification to introduce the side chains. For example, a synthetic route could begin with the deuteration of phthalic anhydride (B1165640) or a related precursor, followed by esterification with 2-ethoxyethanol.
Experimental Protocols
The primary application of Bis(2-ethoxyethyl) phthalate-3,4,5,6-D4 is as an internal standard for the quantification of Bis(2-ethoxyethyl) phthalate in various samples using Isotope Dilution Mass Spectrometry (IDMS). The following is a generalized experimental protocol based on EPA methods for phthalate analysis.
General Workflow for Phthalate Analysis using a Deuterated Internal Standard
Detailed Methodology
1. Preparation of Standards:
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Prepare a stock solution of Bis(2-ethoxyethyl) phthalate-3,4,5,6-D4 in a suitable solvent (e.g., hexane or acetonitrile) at a concentration of approximately 1000 µg/mL.
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Prepare a series of calibration standards containing known concentrations of the non-deuterated Bis(2-ethoxyethyl) phthalate.
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Spike each calibration standard with a constant, known amount of the deuterated internal standard from the stock solution.
2. Sample Preparation:
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For aqueous samples, a specific volume (e.g., 1 liter) is measured. For solid samples, a known weight (e.g., 10 grams) is taken.
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The sample is spiked with a known amount of the Bis(2-ethoxyethyl) phthalate-3,4,5,6-D4 internal standard solution.
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Liquid-Liquid Extraction (LLE): The sample is extracted with a water-immiscible organic solvent (e.g., dichloromethane (B109758) or hexane). The organic layer is collected. This process is typically repeated multiple times to ensure complete extraction.
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Solid-Phase Extraction (SPE): The sample is passed through a solid-phase extraction cartridge. The phthalates are adsorbed onto the solid phase and then eluted with a small volume of an organic solvent.
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The extract is then concentrated to a small, known volume (e.g., 1 mL) under a gentle stream of nitrogen.
3. Instrumental Analysis (GC-MS/MS):
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Gas Chromatograph (GC) Conditions:
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Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
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Injector Temperature: 250-280 °C.
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Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 60°C and ramping up to 300°C.
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Carrier Gas: Helium at a constant flow rate.
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Mass Spectrometer (MS) Conditions:
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Ionization Mode: Electron Ionization (EI).
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Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity.
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Ions to Monitor:
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For Bis(2-ethoxyethyl) phthalate: Monitor characteristic ions of the non-deuterated compound. A mass spectrum for the non-deuterated analog is available from the NIST WebBook.[3]
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For Bis(2-ethoxyethyl) phthalate-3,4,5,6-D4: Monitor the corresponding ions with a +4 Da mass shift.
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4. Quantification:
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A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the series of calibration standards.
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The concentration of Bis(2-ethoxyethyl) phthalate in the sample is determined by calculating the peak area ratio in the sample extract and interpolating the concentration from the calibration curve. The use of the isotope-labeled internal standard corrects for any loss of analyte during sample preparation and for any matrix effects during instrumental analysis.
Biological Significance and Signaling Pathways
While Bis(2-ethoxyethyl) phthalate-3,4,5,6-D4 is used as an analytical tool, the biological effects of its non-deuterated counterpart and other phthalates are of significant interest to researchers. Phthalates are known endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems.
The primary mechanisms of endocrine disruption by phthalates include:
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Anti-androgenic activity: Phthalates can act as antagonists to the androgen receptor, thereby inhibiting the action of male hormones like testosterone.[4]
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Interference with steroidogenesis: They can disrupt the synthesis of steroid hormones by affecting the expression and activity of key enzymes in the steroidogenic pathway.[5]
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Interaction with Peroxisome Proliferator-Activated Receptors (PPARs): Some phthalate metabolites can activate PPARs, which are involved in lipid metabolism and may play a role in obesity.[5]
These interactions can lead to a range of adverse health effects, including reproductive and developmental issues.
Conclusion
Bis(2-ethoxyethyl) phthalate-3,4,5,6-D4 is an indispensable tool for the accurate and reliable quantification of its non-deuterated analog in complex matrices. Its use as an internal standard in isotope dilution mass spectrometry is a gold-standard technique that overcomes challenges associated with sample preparation and matrix interference. For researchers in environmental science, toxicology, and drug development, understanding the application and properties of this deuterated standard is crucial for generating high-quality analytical data. Furthermore, a grasp of the biological implications of phthalate exposure, for which this compound is used as a measurement tool, is essential for assessing potential health risks and informing regulatory decisions.
References
- 1. Bis(2-ethoxyethyl) phthalate-3,4,5,6-D4 | C16H22O6 | CID 135121338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An efficient and general method for the synthesis of stable isotope deuterium labeled phthalate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2-Benzenedicarboxylic acid, bis(2-ethoxyethyl) ester [webbook.nist.gov]
- 4. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]
- 5. breastcanceruk.org.uk [breastcanceruk.org.uk]
